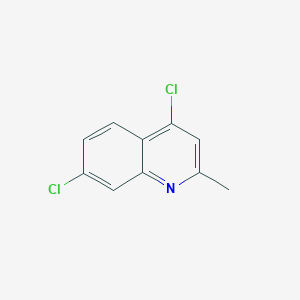

4,7-Dichloro-2-methylquinoline

概要

説明

Synthesis Analysis

The synthesis of quinoline derivatives has been explored in various studies. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process involving cyclization, nitrification, and chlorination, starting from 4-methoxyaniline. This method proved to be efficient, with a high yield of 85%, and was deemed suitable for large-scale production due to its simplicity and mild reaction conditions . Another study reported the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, which involved a series of reactions including nitration, reduction, and cyclization to form various tetrahydroquinoline derivatives .

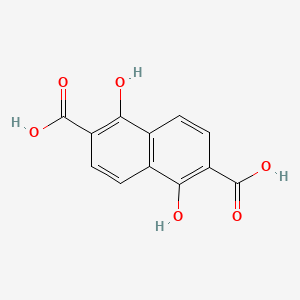

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were confirmed using various analytical techniques. In the case of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, the structure was verified by 1H NMR and mass spectrometry . Additionally, single-crystal X-ray structures were presented for two 4,7-dichloroquinolines and three N-alkylated products, which included a unique species with a pyrrole heterocycle at the 2-position of the quinoline sub-unit .

Chemical Reactions Analysis

The reactivity of quinoline derivatives has been investigated, revealing that 4-methylquinolines can react with thionyl chloride to yield either 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. The formation mechanisms and subsequent reactions with various reagents were discussed . Furthermore, the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines demonstrated that the chloro group at the 7-position could be effectively substituted using amino alcohols, leading to analogues of antimalarial drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. For example, the presence of electron-donating amino and dimethylamino substituents was found to be compatible with the coupling conditions used in the synthesis of 2- and 8-substituted 4-amino-7-chloroquinolines . The study on methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates provided insights into the structural properties of these compounds, which could influence their physical and chemical behaviors .

科学的研究の応用

Chemical Reactions and Derivatives

4,7-Dichloro-2-methylquinoline has been studied for its chemical reactions and potential to form various derivatives. For instance, it reacts with thionyl chloride to form [1,2]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes, showing its versatility in chemical transformations (Al-Shaar et al., 1988). Another study demonstrated the synthesis of crystalline compounds from methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and 5,7-dichloro-2-methylquinolin-8-ol, further highlighting its potential in creating novel compounds with potential biological significance (Małecki et al., 2010).

Biodegradation Studies

A notable aspect of 4,7-Dichloro-2-methylquinoline's research involves its biodegradation. Studies have shown that soil bacteria can degrade 4-methylquinoline, a related compound, under aerobic conditions. This suggests potential environmental applications in the bioremediation of contaminated sites (Sutton et al., 1996).

Antimicrobial and Antifungal Properties

Research on analogues of 4-methylquinoline, which is structurally similar to 4,7-Dichloro-2-methylquinoline, has demonstrated antimicrobial and antifungal properties. This opens up possibilities for these compounds to be developed into new pharmaceutical agents (Kim et al., 2014).

Structural and Spectroscopic Analysis

Studies involving 4,7-Dichloro-2-methylquinoline also include detailed structural and spectroscopic analysis. For example, the structural and spectroscopic characteristics of novel chloroquinoline derivatives, including 2-chloro-3-methylquinoline, were examined using various experimental and computational methods. These studies are crucial for understanding the physical and chemical properties of these compounds, which can lead to novel applications in different scientific fields (Murugavel et al., 2017).

Potential in Drug Development

Research on derivatives of 4,7-Dichloro-2-methylquinoline has shown promise in drug development, particularly in the creation of antileishmanial and antitubercular agents. For instance, a study on the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes revealed significant activities against tuberculosis and Leishmania chagasi, suggesting their potential as new treatments for these diseases (Carmo et al., 2011).

Safety and Hazards

4,7-Dichloro-2-methylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用機序

Target of Action

The primary targets of 4,7-Dichloro-2-methylquinoline are currently unknown . This compound is structurally similar to Chlorquinaldol, a known antiseptic . .

Mode of Action

It is suggested that 8-hydroxyquinolines, a group to which this compound belongs, act as bidentate chelators of several metal ions which serve as critical enzyme cofactors .

Biochemical Pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4,7-Dichloro-2-methylquinoline is currently unknown

特性

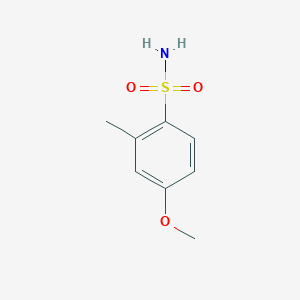

IUPAC Name |

4,7-dichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYCALFKBCOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357603 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4,7-Dichloro-2-methylquinoline | |

CAS RN |

50593-69-6 | |

| Record name | 4,7-dichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4,7-Dichloro-2-methylquinoline in the synthesis of anti-cancer agents, as described in the research?

A1: 4,7-Dichloro-2-methylquinoline serves as a crucial starting material in the synthesis of 2-quinolyl-1,3-tropolone derivatives. The research demonstrates that it reacts with 1,2-benzoquinones under acidic conditions to yield the target compounds. [] These resulting derivatives exhibited promising anti-proliferative activity against various cancer cell lines, highlighting the significance of 4,7-Dichloro-2-methylquinoline as a building block for potential anticancer agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)